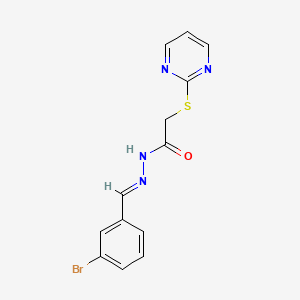![molecular formula C23H21ClN2O4 B3873547 N-{5-chloro-2-methoxy-4-[(2-phenoxypropanoyl)amino]phenyl}benzamide](/img/structure/B3873547.png)
N-{5-chloro-2-methoxy-4-[(2-phenoxypropanoyl)amino]phenyl}benzamide
Vue d'ensemble
Description
N-{5-chloro-2-methoxy-4-[(2-phenoxypropanoyl)amino]phenyl}benzamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathways of cytokines, which are involved in the immune response. CP-690,550 has shown potential as a therapeutic agent for the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis.
Mécanisme D'action
N-{5-chloro-2-methoxy-4-[(2-phenoxypropanoyl)amino]phenyl}benzamide selectively inhibits JAK3, which is involved in the signaling pathways of several cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, N-{5-chloro-2-methoxy-4-[(2-phenoxypropanoyl)amino]phenyl}benzamide disrupts the downstream signaling pathways of these cytokines, leading to a reduction in inflammation and immune response.
Biochemical and Physiological Effects:
N-{5-chloro-2-methoxy-4-[(2-phenoxypropanoyl)amino]phenyl}benzamide has been shown to reduce the production of pro-inflammatory cytokines such as IL-2, IL-4, and interferon-gamma (IFN-γ). It also reduces the activation and proliferation of T cells, which play a crucial role in the immune response. Additionally, N-{5-chloro-2-methoxy-4-[(2-phenoxypropanoyl)amino]phenyl}benzamide has been shown to reduce the production of antibodies in response to antigen stimulation.
Avantages Et Limitations Des Expériences En Laboratoire
N-{5-chloro-2-methoxy-4-[(2-phenoxypropanoyl)amino]phenyl}benzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high degree of selectivity for JAK3, which reduces the potential for off-target effects. However, N-{5-chloro-2-methoxy-4-[(2-phenoxypropanoyl)amino]phenyl}benzamide also has some limitations. It has a short half-life, which can make dosing and administration challenging. Additionally, it can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-{5-chloro-2-methoxy-4-[(2-phenoxypropanoyl)amino]phenyl}benzamide. One area of interest is the potential use of N-{5-chloro-2-methoxy-4-[(2-phenoxypropanoyl)amino]phenyl}benzamide in the treatment of other autoimmune diseases, such as multiple sclerosis and inflammatory bowel disease. Another area of interest is the development of more potent and selective JAK3 inhibitors. Finally, there is a need for further research on the long-term safety and efficacy of N-{5-chloro-2-methoxy-4-[(2-phenoxypropanoyl)amino]phenyl}benzamide in clinical use.
Applications De Recherche Scientifique
N-{5-chloro-2-methoxy-4-[(2-phenoxypropanoyl)amino]phenyl}benzamide has been extensively studied in preclinical and clinical trials for its potential as a therapeutic agent for autoimmune diseases. In animal models of rheumatoid arthritis, N-{5-chloro-2-methoxy-4-[(2-phenoxypropanoyl)amino]phenyl}benzamide has been shown to reduce inflammation and joint destruction. In clinical trials, N-{5-chloro-2-methoxy-4-[(2-phenoxypropanoyl)amino]phenyl}benzamide has demonstrated efficacy in reducing disease activity and improving symptoms in patients with rheumatoid arthritis and psoriasis.
Propriétés
IUPAC Name |
N-[5-chloro-2-methoxy-4-(2-phenoxypropanoylamino)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O4/c1-15(30-17-11-7-4-8-12-17)22(27)25-19-14-21(29-2)20(13-18(19)24)26-23(28)16-9-5-3-6-10-16/h3-15H,1-2H3,(H,25,27)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGKKKMVWYZSOQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1Cl)NC(=O)C2=CC=CC=C2)OC)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-benzyl-10-cyclopentylidene-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3873480.png)
![N'-(2,5-dimethoxybenzylidene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B3873483.png)
![N-[3-(trifluoromethyl)phenyl]bicyclo[6.1.0]non-4-ene-9-carboxamide](/img/structure/B3873488.png)
![3-bromo-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide](/img/structure/B3873501.png)
![4-bromo-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide](/img/structure/B3873509.png)
![1-(4-chlorobenzyl)-6-methyl-1H-[1,2,4]triazolo[4,3-b]pyridazin-4-ium-8-olate](/img/structure/B3873511.png)
![2-{2-[1-(2-anilino-2-oxoethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazino}-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B3873516.png)
![N-[1-{[2-(2,3-dichlorobenzylidene)hydrazino]carbonyl}-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B3873519.png)

![1-[3-(4-methoxyphenyl)acryloyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B3873539.png)
![4-{[(4-chlorophenyl)thio]methyl}-N-(2-fluorophenyl)benzamide](/img/structure/B3873554.png)
![N-{2-[2-(3,4-diethoxybenzylidene)hydrazino]-1-methyl-2-oxoethyl}-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B3873557.png)

![N-[2-bromo-9,10-dioxo-4-(1-pyrrolidinyl)-9,10-dihydro-1-anthracenyl]-N-methylacetamide](/img/structure/B3873572.png)